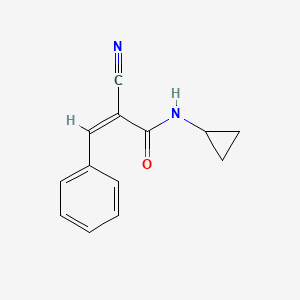![molecular formula C15H19N3O2 B7468299 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinazoline derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Aplicaciones Científicas De Investigación
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), a receptor that plays a role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione have been extensively studied. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. It also exhibits anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione in lab experiments is its wide range of potential applications. It can be used in studies involving inflammation, cancer, and neurodegenerative diseases, among others. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the addition of 1-ethyl-2-chloropyrrolidine and sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-17-9-5-6-11(17)10-18-14(19)12-7-3-4-8-13(12)16-15(18)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCZDAMNWBYHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)


![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)


![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)
![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)
![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)

![3-Methyl-1-oxo-1h-benzo[c]quinolizine-4-carbonitrile](/img/structure/B7468316.png)
